molecular formula C9H10N2O B2478370 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 307951-52-6

4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2478370
CAS No.: 307951-52-6
M. Wt: 162.192
InChI Key: PQELQYPFADZNAP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 307951-52-6) is a high-purity chemical building block based on the privileged 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. This compound features a molecular formula of C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . The 7-azaindole core is a well-known bioisostere of purines and is of significant interest in medicinal chemistry due to its planar geometry and ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with enzyme binding sites, particularly in kinase research . This scaffold is extensively utilized in the design and synthesis of novel therapeutic agents, with a strong emphasis on the development of kinase inhibitors and in-vitro anticancer agents . Researchers value this and similar structures for creating analogues targeting various kinases, such as the Colony Stimulated Factor 1 Receptor (CSF1R) and B-Raf, which are relevant in oncology . The compound serves as a key synthetic intermediate, allowing for further functionalization to explore structure-activity relationships (SAR) in drug discovery programs . Product Identification: • CAS Number: 307951-52-6 • MDL Number: MFCD12924602 • SMILES: CC1=CC2=C(OC)C=CN=C2N1 This product is offered with a typical purity of 95% or higher and is intended for research purposes only . It is not approved for use in humans or animals.

Properties

IUPAC Name

4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-7-8(12-2)3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQELQYPFADZNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitropyridine with methoxyamine hydrochloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Drug Development

4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of various therapeutic agents. Its unique structure allows for modifications that enhance pharmacological properties. Notably:

  • Kinase Inhibitors : The compound has been studied for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .
  • Anticancer Agents : Research indicates that this compound derivatives can induce apoptosis in cancer cell lines and inhibit cell proliferation . For instance, one study reported an IC50 value of 7 nM for FGFR1 inhibition by a derivative of this compound, highlighting its efficacy in targeting cancer pathways .

The biological activities associated with this compound include:

  • Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens, indicating potential use in treating infectious diseases .
  • Anti-inflammatory Effects : Compounds derived from this pyrrolopyridine scaffold have been evaluated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives of this compound:

StudyFocusKey Findings
Su et al. (2021)FGFR InhibitionIdentified derivatives with IC50 values as low as 7 nM against FGFR1; demonstrated anti-proliferative effects on breast cancer cells .
Hilmy et al. (2023)Anticancer ActivityReported synthesis of novel derivatives showing significant cytotoxicity against ovarian cancer cells while sparing healthy cells .
MDPI Review (2021)Biological ActivitiesSummarized various pharmacological profiles including anticancer, analgesic, and antimicrobial activities of pyrrolopyridine derivatives .

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Thieno[2,3-b]pyridines vs. Pyrrolo[2,3-b]pyridines

  • Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility (~40% of drug candidates fail due to solubility issues), necessitating solubilizing agents like cyclodextrins . Replacing sulfur (in thieno derivatives) with nitrogen (as in pyrrolo derivatives) improves solubility by reducing hydrophobicity. For example, pyrrolo derivatives with morpholine or methyl groups show enhanced solubility without compromising activity .
  • Synthetic Accessibility: Thieno[2,3-b]pyridines often require α-halo carbonyl compounds for cyclization, while pyrrolo[2,3-b]pyridines leverage intermediates like cyanothioacetamide or sodium hydride-mediated alkylation (e.g., 4-methoxy-2-methyl derivative synthesis in N,N-dimethyl acetamide) .
  • Bioactivity: Thieno derivatives display broad anticancer and antimicrobial activities , whereas pyrrolo derivatives are optimized for kinase inhibition (e.g., FGFR1 binding via hydrogen bonds with G485) .

Substituent Effects

Key Comparisons:

Compound Substituents Solubility Key Applications Synthetic Yield
4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine 4-OCH₃, 2-CH₃ Moderate¹ Kinase inhibition 68%
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine 5-Cl, 6-Cl Low² Antimicrobial Not reported
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 3-CN, 1-(4-OCH₃-C₆H₄) Low³ Intermediate for FGFR inhibitors 97% purity
Thieno[2,3-b]pyridine (unsubstituted) None Very low Anticancer 70–85%

¹Moderate solubility due to methoxy’s polarity; ²Chloro groups increase hydrophobicity; ³Cyanide and aryl groups reduce solubility.

Biological Activity

4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a fused pyrrole and pyridine ring system, with a methoxy group at the 4-position and a methyl group at the 2-position. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_{10}N_2O, with a molecular weight of 162.19 g/mol. The structure is characterized by the following features:

  • Pyrrole and Pyridine Fusion : This configuration contributes to its unique reactivity and biological interactions.
  • Methoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Methyl Group : Potentially alters the electronic properties of the molecule.

Research indicates that this compound may exert its biological effects through several mechanisms:

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

Activity Type Description References
Anticancer Exhibits antiproliferative effects against various cancer cell lines.
Analgesic Related compounds have shown analgesic properties in animal models.
Antimicrobial Potential activity against bacterial strains; further studies needed for confirmation.
Sedative Effects Some derivatives have been evaluated for sedative properties in preclinical tests.

Case Studies

Several studies have explored the biological effects of pyrrolo derivatives related to this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives of pyrrolo[2,3-b]pyridine inhibited cell proliferation in various cancer types by targeting FGFR signaling pathways. These findings suggest a mechanism involving reduced angiogenesis and tumor growth .
  • Analgesic Testing : In animal models, compounds structurally similar to this compound exhibited significant analgesic effects when tested using the writhing test and hot plate test. Some compounds were found to be more effective than traditional analgesics like aspirin .
  • Sedation Studies : Research indicated that certain derivatives could prolong sleep induced by anesthetics in mice, suggesting potential applications in sedation therapy .

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds exhibit favorable absorption characteristics and blood-brain barrier permeability, which are crucial for therapeutic efficacy in neurological applications .

Q & A

Q. What are the key synthetic routes for 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves multi-step protocols:

  • Core formation : Cyclization reactions (e.g., using hexamine and acetic acid at 120°C) to construct the pyrrolo[2,3-b]pyridine scaffold .
  • Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation (e.g., NaH/MeI for methyl groups) .
  • Protection/deprotection : Sulfonyl or methoxymethyl groups may be used to protect reactive sites during synthesis . Key challenges include optimizing reaction conditions (solvent, temperature, catalysts) to improve yields (>70%) and purity (>95%) .

Q. Which analytical methods are critical for characterizing this compound?

  • Structural elucidation : NMR (¹H/¹³C) and X-ray crystallography to confirm regiochemistry and substituent positions. For example, X-ray data in resolved dihedral angles and hydrogen bonding patterns .
  • Purity assessment : HPLC with UV detection (C18 columns, acetonitrile/water gradients) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What preliminary biological screening approaches are used for this compound?

  • In vitro assays : Test inhibition of kinases (e.g., FGFRs) using enzymatic assays with ATP analogs .
  • Cell-based studies : Antiproliferative activity evaluated against cancer cell lines (e.g., A549, MCF-7) via MTT assays .
  • Selectivity profiling : Compare activity against related targets (e.g., other receptor tyrosine kinases) to assess specificity .

Advanced Research Questions

Q. How can synthetic yields be improved for challenging intermediates?

  • Optimization strategies :
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; ligand tuning enhances efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions during alkylation .
    • Case study : achieved >90% yield via stepwise optimization of cyclization and protection steps .

Q. How do structural modifications influence biological activity?

  • Substituent effects :
SubstituentPositionActivity TrendMechanism Insight
Methoxy4Enhances FGFR bindingElectron-donating groups improve π-π stacking with kinase domains .
Methyl2Reduces metabolic degradationSteric shielding of the pyrrolo core .
Halogens4/5Variable potencyChloro groups increase cytotoxicity but may reduce selectivity .
  • Computational guidance : Docking studies (e.g., using AutoDock Vina) predict binding poses and guide rational design .

Q. How to resolve contradictions in biological data across studies?

  • Troubleshooting steps :

Assay standardization : Ensure consistent cell lines (e.g., passage number, culture conditions) and assay protocols (e.g., ATP concentrations in kinase assays) .

Orthogonal validation : Confirm FGFR inhibition via Western blot (phospho-FGFR levels) alongside enzymatic assays .

Metabolic stability checks : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

  • Example : noted fluorinated derivatives showed higher activity in vitro but lower in vivo efficacy due to pharmacokinetic issues .

Q. What strategies are effective for studying mechanism of action (MoA)?

  • Target identification :
  • Chemical proteomics : Use biotinylated probes to pull down interacting proteins from cell lysates .
  • CRISPR screening : Knockout libraries to identify genes modulating compound sensitivity .
    • Pathway analysis : RNA-seq or phospho-proteomics post-treatment to map signaling changes (e.g., MAPK/ERK suppression) .

Q. How to design derivatives with improved pharmacokinetic properties?

  • ADME optimization :
  • Solubility : Introduce hydrophilic groups (e.g., pyrimidinyl) at position 3 while retaining core activity .
  • Metabolic stability : Replace labile esters (e.g., methoxymethyl) with stable ethers .
    • In silico tools : Use QSAR models to predict logP, CYP450 interactions, and blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.